

A Spectroscopic Guide to 1,10-Phenanthroline-4-carbaldehyde: Unveiling its Molecular Fingerprint

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Compound of Interest

Compound Name: 1,10-Phenanthroline-4-carbaldehyde

Cat. No.: B1590764

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Introduction: The Significance of 1,10-Phenanthroline-4-carbaldehyde in Modern Research

1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their robust bidentate chelating properties with a wide array of metal ions. The introduction of a carbaldehyde functional group at the 4-position of the 1,10-phenanthroline scaffold creates a molecule of significant interest for researchers, particularly in the fields of drug development, sensor technology, and materials science. This aldehyde moiety serves as a versatile synthetic handle for the construction of more complex molecular architectures, such as Schiff bases, and for covalent attachment to biological macromolecules or solid supports. Understanding the precise spectroscopic characteristics of **1,10-Phenanthroline-4-carbaldehyde** is paramount for its unambiguous identification, purity assessment, and for elucidating its role in subsequent chemical transformations and applications.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **1,10-Phenanthroline-4-carbaldehyde**. The information presented herein is intended to serve as a valuable resource for researchers, enabling confident characterization and utilization of this important chemical entity.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR spectra of **1,10-Phenanthroline-4-carbaldehyde** provide a detailed map of the hydrogen and carbon framework of the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **1,10-Phenanthroline-4-carbaldehyde**, typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), reveals a set of distinct signals corresponding to the aromatic protons and the aldehydic proton.

Table 1: ^1H NMR Spectroscopic Data for **1,10-Phenanthroline-4-carbaldehyde** in DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.25	s	1H	-CHO
9.20	d	1H	H-2
9.05	d	1H	H-9
8.50	d	1H	H-7
8.10	s	1H	H-5
7.95	dd	1H	H-3
7.80	dd	1H	H-8
7.70	s	1H	H-6

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Expert Interpretation: The downfield chemical shift of the aldehydic proton at approximately 10.25 ppm is a characteristic feature of aldehydes and is a key diagnostic signal. The aromatic region of the spectrum displays a complex pattern of doublets and doublets of doublets,

consistent with the substituted phenanthroline ring system. The protons in close proximity to the nitrogen atoms and the electron-withdrawing aldehyde group are expected to be deshielded and resonate at lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **1,10-Phenanthroline-4-carbaldehyde** in DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
193.5	C=O (aldehyde)
152.0	C-2
150.5	C-9
146.0	C-10a
145.5	C-4a
137.0	C-7
136.5	C-4
129.0	C-5a
128.5	C-6
126.0	C-5
124.0	C-3
123.5	C-8

Note: The assignments are based on theoretical predictions and comparison with related structures. Definitive assignment may require advanced 2D NMR techniques.

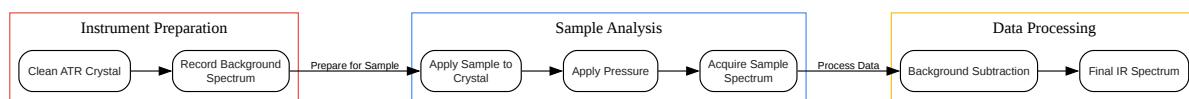
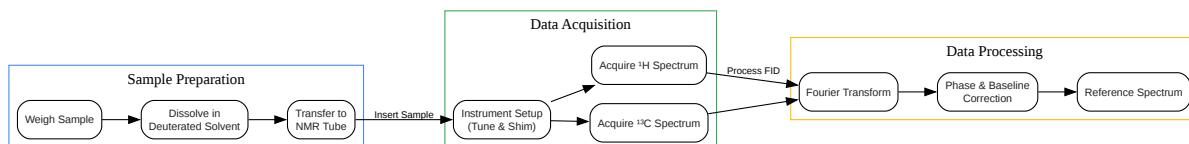
Expert Interpretation: The signal at approximately 193.5 ppm is characteristic of an aldehydic carbonyl carbon. The remaining signals in the aromatic region correspond to the twelve

carbons of the phenanthroline ring system. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the electronic effects of the aldehyde substituent.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1,10-Phenanthroline-4-carbaldehyde**.
 - Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
 - Ensure complete dissolution by gentle vortexing or sonication if necessary.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
 - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).



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